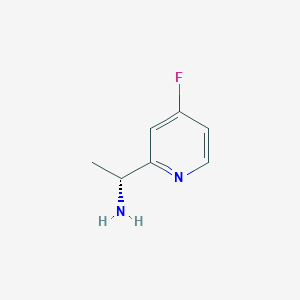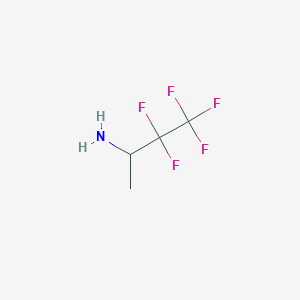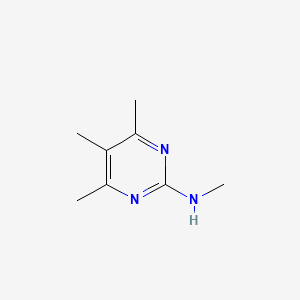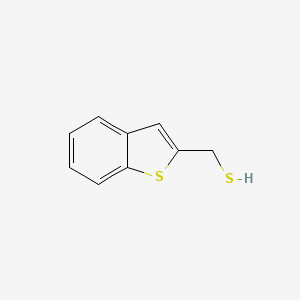![molecular formula C12H20ClNS B13567937 (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride is a compound that combines a cyclohexylmethyl group with a thiophen-3-ylmethyl group, linked through an amine and stabilized as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride typically involves the following steps:
Formation of the Thiophen-3-ylmethyl Intermediate: This can be achieved through the Paal–Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the Paal–Knorr synthesis and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted amines.
Scientific Research Applications
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with acidic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Cyclohexylmethylamines: Compounds like cyclohexylmethylamine itself, which is used as an intermediate in organic synthesis.
Uniqueness
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride is unique due to its combination of a cyclohexylmethyl group and a thiophen-3-ylmethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H20ClNS |
|---|---|
Molecular Weight |
245.81 g/mol |
IUPAC Name |
1-cyclohexyl-N-(thiophen-3-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H19NS.ClH/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12;/h6-7,10-11,13H,1-5,8-9H2;1H |
InChI Key |
OYGYHFKNPFGZRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC2=CSC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


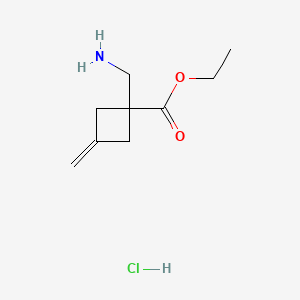
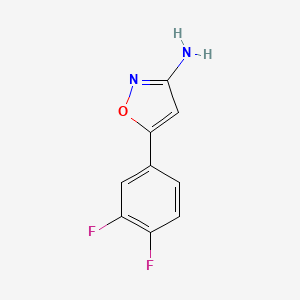
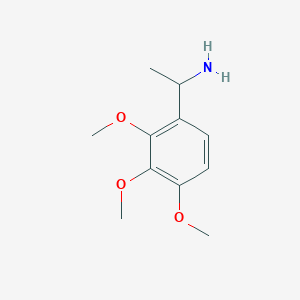
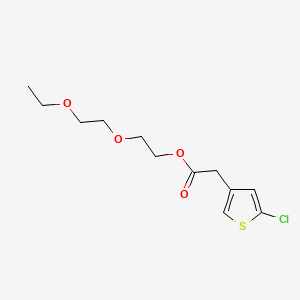
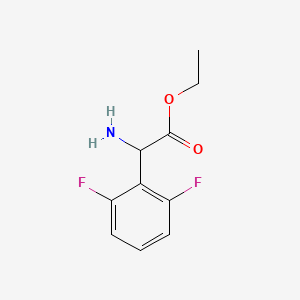
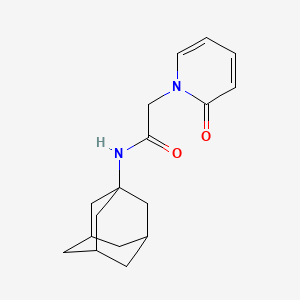
![1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B13567885.png)
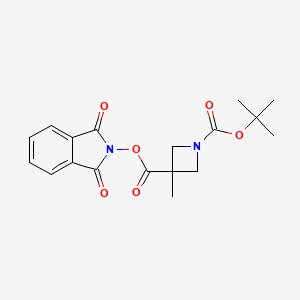
![(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13567890.png)
